3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of isopropyl hydrazine with an appropriate diketone under acidic or basic conditions can yield the desired pyrazole ring.
Nitration: The introduction of the nitro group at the 4-position can be achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Carboxylating Agents: Carbon dioxide under high pressure and temperature.
Esterification Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Reduction: 3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Esterification: 3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylate esters.
Scientific Research Applications
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-4-amino-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
4-Nitro-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group.
Uniqueness
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWBYINCPZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478618 | |
Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141721-97-3 | |
Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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